

# 2-Chloroheptane CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Chloroheptane

Cat. No.: B094523

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## In-Depth Technical Guide: 2-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloroheptane** (CAS No: 1001-89-4), a key intermediate in organic synthesis. This document outlines its chemical and physical properties, details a common synthetic route with a generalized experimental protocol, and discusses its applications, particularly in the context of pharmaceutical and agrochemical development.

## Core Data and Properties

Quantitative data for **2-Chloroheptane** is summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1001-89-4	[1][2][3][4][5][6]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> Cl	[1][2][6]
Molecular Weight	134.65 g/mol	[1][3][7]
Appearance	Colorless liquid	[3]
Boiling Point	150 °C at 760 mmHg	[3]
Density	0.864 g/cm <sup>3</sup>	[3]
Flash Point	39.2 °C	[3]
Refractive Index	1.418	[3]
IUPAC Name	2-chloroheptane	[6]
Synonyms	(±)-2-Chloroheptane, 2-Heptyl chloride	[3]

## Synthesis of 2-Chloroheptane

**2-Chloroheptane**, along with its isomers, is commonly synthesized via the free-radical chlorination of heptane. This reaction is typically initiated by ultraviolet (UV) light, which facilitates the homolytic cleavage of chlorine gas (Cl<sub>2</sub>) into highly reactive chlorine radicals. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. Due to the nature of free-radical reactions with alkanes, a mixture of monochlorinated isomers (1-chloroheptane, **2-chloroheptane**, 3-chloroheptane, and 4-chloroheptane) is typically produced, as well as di- and polychlorinated products.

## Generalized Experimental Protocol for Free-Radical Chlorination of Heptane

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist based on the specific laboratory equipment and safety procedures in place. All work should be performed in a well-ventilated fume hood.

Materials:

- n-Heptane
- Chlorine gas ( $\text{Cl}_2$ )
- Inert solvent (e.g., carbon tetrachloride - Caution: Toxic and ozone-depleting) or neat reaction
- UV lamp (mercury vapor lamp)
- Reaction vessel with a gas inlet, condenser, and stirrer
- Gas trap/scrubber containing a sodium thiosulfate or sodium hydroxide solution to neutralize excess chlorine.
- Washing solution (e.g., 5% sodium bicarbonate solution)
- Drying agent (e.g., anhydrous sodium sulfate)
- Distillation apparatus

Procedure:

- **Reaction Setup:** Assemble the reaction vessel in a fume hood. Charge the flask with n-heptane. If using a solvent, add it at this stage. Ensure the apparatus is equipped with a magnetic stirrer, a condenser cooled with circulating water, and a gas inlet tube that extends below the surface of the liquid. The outlet of the condenser should be connected to a gas scrubber.
- **Initiation:** Position the UV lamp to irradiate the reaction vessel. Begin stirring the heptane.
- **Chlorination:** Slowly bubble chlorine gas through the stirred heptane solution while irradiating with UV light. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain a steady reaction temperature. The reaction progress can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.
- **Work-up:** Once the desired level of chlorination is achieved (this may be determined by gas chromatography), stop the flow of chlorine and turn off the UV lamp. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl gas.

- **Neutralization:** Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining HCl. Then, wash with water and finally with brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent. The resulting mixture of chlorinated heptanes can be separated by fractional distillation to isolate the **2-chloroheptane** isomer. The boiling points of the isomers are close, so an efficient distillation column is required.

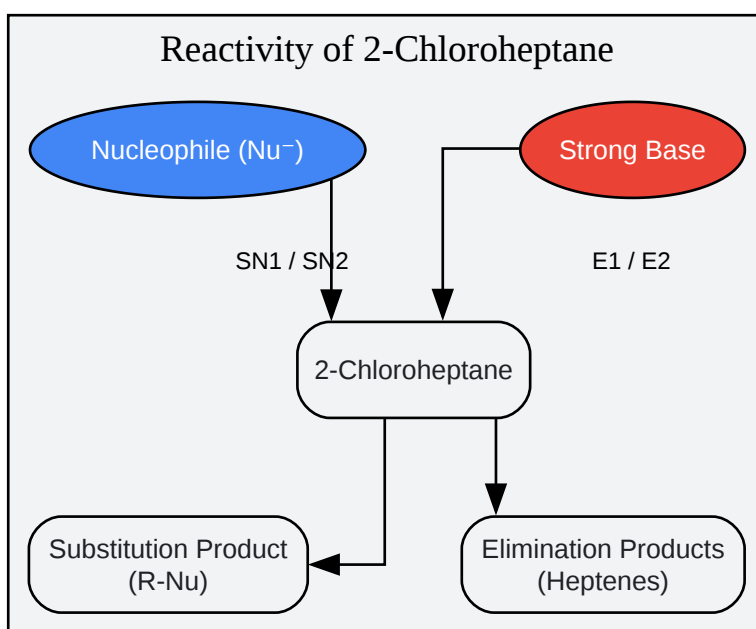
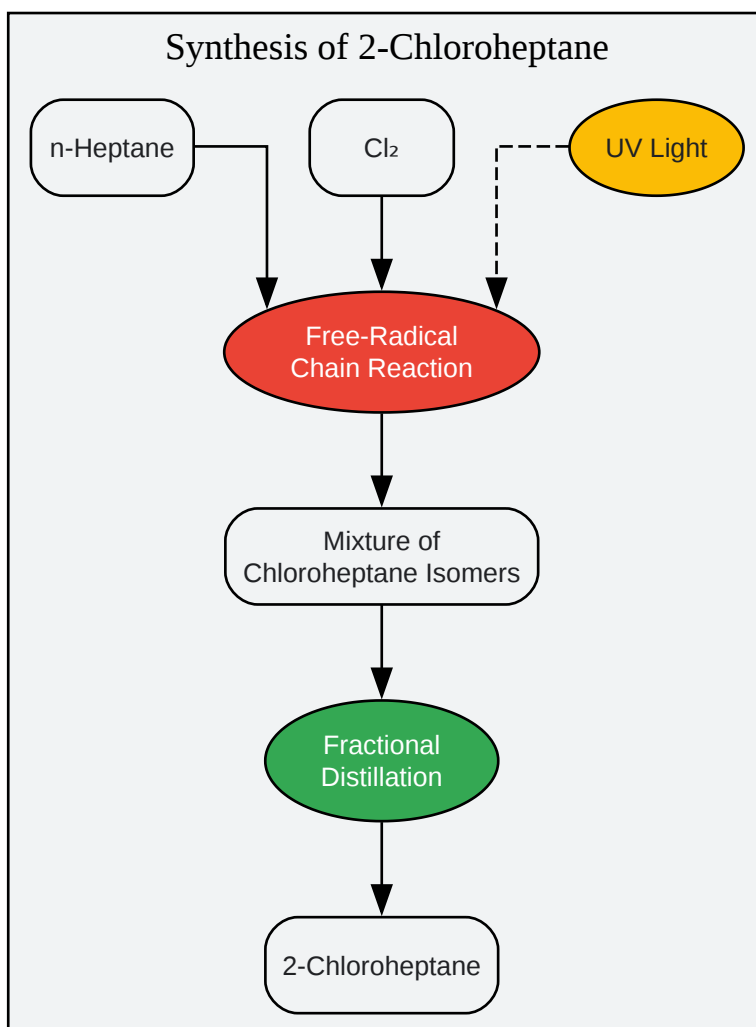
## Applications in Research and Drug Development

**2-Chloroheptane** serves as a versatile intermediate in organic synthesis.<sup>[2][3]</sup> Its primary utility lies in its ability to act as an alkylating agent in various nucleophilic substitution reactions. This reactivity allows for the introduction of the heptan-2-yl group into a wide range of molecules.

In the context of drug discovery and development, organochlorine compounds are prevalent in many approved pharmaceuticals.<sup>[7][8]</sup> The incorporation of a chlorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While **2-chloroheptane** itself is not a therapeutic agent, it can be used as a building block in the synthesis of more complex molecules with potential biological activity.<sup>[2]</sup>

## Logical Workflow and Reaction Pathways

The following diagrams illustrate the synthesis of **2-chloroheptane** and its subsequent reactivity.



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)